1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
This compound belongs to the pyrimido[4,5-b]quinoline trione family, characterized by a fused pyrimidine-quinoline core with three ketone groups. Key structural features include:
- Substituents: Four methyl groups at positions 1, 3, 8, and 8, and a 4-methylphenyl group at position 4.
- Synthesis: Typically synthesized via multicomponent reactions (MCRs) involving aldehydes (e.g., 4-methylbenzaldehyde), dimedone, and amines/barbituric acid derivatives. Catalysts like tungstophosphoric acid (H₃PW₁₂O₄₀) enhance yields .
- Applications: Pyrimidoquinolines are explored for anticancer activity due to their structural resemblance to DNA-intercalating agents .
Properties
IUPAC Name |
1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-12-6-8-13(9-7-12)16-17-14(10-22(2,3)11-15(17)26)23-19-18(16)20(27)25(5)21(28)24(19)4/h6-9,16,23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVBVMGIVNNQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article will detail the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.5 g/mol
- CAS Number : 868144-00-7
Biological Activity Overview
The biological activities of this compound primarily include anticancer properties and effects on various cellular processes. Research indicates that compounds with similar structures often exhibit significant cytotoxicity against cancer cell lines.
Anticancer Activity
A study focusing on related quinoline derivatives demonstrated that these compounds possess notable anticancer properties. For instance:
- Cytotoxicity Testing : A library of quinolinone derivatives was synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The results indicated that certain derivatives exhibited high cytotoxicity with IC50 values in the low micromolar range. The most potent analogs showed selectivity towards HL-60 cells over normal human umbilical vein endothelial cells (HUVEC) .
The mechanism through which these compounds exert their cytotoxic effects often involves:
- Inhibition of Cell Proliferation : Compounds were shown to significantly reduce cell proliferation as measured by BrdU incorporation assays.
- Induction of Apoptosis : Flow cytometry analysis indicated that these compounds could induce apoptosis in cancer cells by activating caspases and increasing the number of apoptotic cells .
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Evaluation : In a controlled study involving the synthesis of various 3-methylidene quinolinone derivatives, it was found that one specific analog exhibited over five-fold higher cytotoxicity against HL-60 cells compared to HUVECs. This analog was further evaluated for its ability to inhibit proliferation and induce DNA damage .
- Structure-Activity Relationship (SAR) : The study highlighted that quinolinone derivatives with specific substituents at positions 1, 2, 6, and 7 showed varying degrees of activity. Compounds with alkyl substituents at position 2 were generally more potent than those with aryl substituents .
Comparison with Similar Compounds
Structural Variations
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group (electron-donating) in the target compound contrasts with chloro/methoxy substituents in analogs, impacting electronic properties and reactivity .
Key Observations :
- Chlorinated analogs require harsher conditions (e.g., higher temps) due to reduced aldehyde reactivity .
- Catalysts like H₃PW₁₂O₄₀ improve yields by facilitating cyclocondensation .
Physical and Spectral Properties
Key Observations :
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound?
Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, dimedone, and barbituric acid derivatives. Key catalytic systems include:
- Tungstophosphoric acid (H₃PW₁₂O₄₀) : Enables one-pot condensation with yields >80% under mild conditions .
- Nano-Fe₃O₄@SiO₂/Schiff base complexes : Heterogeneous catalysts that enhance regioselectivity and reduce reaction time (e.g., 2 hours at 80°C) .
- Acidic modified magnetic graphene oxide : Green chemistry approach with recyclability (>5 cycles) and high yields (92–96%) .
Methodological Tip: Optimize solvent (e.g., ethanol/water mixtures) and stoichiometry (1:1:1 molar ratio of aldehyde, amine, and dimedone) to minimize byproducts.
Basic: How is this compound characterized spectroscopically?
Answer:
- IR Spectroscopy : Confirm carbonyl stretches (1640–1705 cm⁻¹ for C=O) and NH/OH bands (3200–3400 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Methyl groups appear as singlets (δ 1.05–1.16 ppm), while aromatic protons show splitting patterns (e.g., δ 7.06–7.40 ppm for substituted phenyl groups) .
- ¹³C NMR : Key signals include quaternary carbons (δ 150–160 ppm for carbonyls) and sp³ hybridized carbons (δ 26–34 ppm for methyl groups) .
Note: Compare data with structurally analogous derivatives (e.g., 5-(4-chlorophenyl) variants in ).
Advanced: How can contradictions in NMR chemical shifts between derivatives be resolved?
Answer:
Discrepancies arise from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., Cl) : Deshield aromatic protons, shifting signals downfield (δ 7.35–8.12 ppm in dichlorophenyl derivatives vs. δ 7.06–7.12 ppm in phenyl analogs) .
- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) alter dihedral angles, affecting coupling constants (e.g., J = 15.0 Hz for axial protons) .
Methodological Tip: Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out conformational artifacts.
Advanced: What catalytic systems improve reaction efficiency and selectivity?
Answer:
- Carbocationic catalysts : Promote cyclization via electrophilic activation, achieving >90% yield in pyrimidoquinoline synthesis .
- Nano-magnetite Schiff base complexes : Enhance turnover frequency (TOF = 12 h⁻¹) due to high surface area and Lewis acid sites .
- Magnetic graphene oxide : Reduces energy barriers (ΔG‡ ≈ 85 kJ/mol) via π-π interactions with aromatic intermediates .
Table 1: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time | Recyclability |
|---|---|---|---|
| Tungstophosphoric acid | 85–92 | 4–6 hours | Moderate |
| Nano-Fe₃O₄@SiO₂/Schiff base | 88–94 | 2 hours | High (>5×) |
| Magnetic graphene oxide | 92–96 | 1.5 hours | Excellent (>8×) |
Advanced: How can the reaction mechanism be elucidated experimentally?
Answer:
- Isolation of intermediates : Quench reactions at early stages to identify key species (e.g., Knoevenagel adducts between dimedone and aldehydes) .
- Isotopic labeling : Use ¹³C-labeled barbituric acid to track incorporation into the pyrimidine ring via LC-MS .
- Computational studies : DFT calculations (e.g., B3LYP/6-31G*) model transition states, validating proposed pathways (e.g., ’s carbocation-mediated cyclization) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -Cl, -CF₃) at the 5-aryl position to modulate electronic properties .
- Bioisosteric replacement : Replace the 4-methylphenyl group with heteroaromatic rings (e.g., thiophene) to assess π-stacking interactions .
Methodological Tip: Use combinatorial libraries (e.g., Ugi reaction) to rapidly generate analogs for high-throughput screening .
Basic: What thermal stability data are critical for storage and handling?
Answer:
- Melting point : 340°C (decomposition observed above 350°C) .
- Thermogravimetric analysis (TGA) : Weight loss <5% below 250°C, indicating stability under standard lab conditions .
Note: Store in desiccators at 4°C to prevent hygroscopic degradation.
Advanced: How to apply green chemistry principles in synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
